2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole
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Overview
Description
2-[[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through methods like photolysis, demonstrating the potential for intricate molecular design (Puviarasan et al., 1999).
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Certain derivatives have shown promising antimicrobial activities against various pathogens, indicating potential therapeutic applications (Altıntop et al., 2011); (Tien et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives containing 1,2,4-triazole have been studied for their efficacy in inhibiting mild steel corrosion, showcasing their industrial applications (Yadav et al., 2013).
Anticancer Potential
- Antitumor Properties : Studies on analogs of this compound reveal potent antitumor properties, suggesting a possibility for cancer treatment (Bradshaw et al., 2002).
Biological and Pharmacological Interactions
- Biological Activities : The chemistry of 1,2,4-triazole and benzothiazole derivatives has garnered interest due to their valuable properties and potential in drug discovery (Hotsulia & Fedotov, 2020).
Potential in Organic Solar Cell Applications
- Organic Solar Cells : Derivatives of benzothiazole have been used in the development of conjugated copolymers for organic solar cell applications, indicating their role in renewable energy technologies (Karakus et al., 2012).
properties
Product Name |
2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole |
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Molecular Formula |
C18H16N4S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N4S2/c1-12-7-3-5-9-15(12)22-13(2)20-21-18(22)23-11-17-19-14-8-4-6-10-16(14)24-17/h3-10H,11H2,1-2H3 |
InChI Key |
JVHKCESNBIOLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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